Cimetidine EP Impurity I HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimetidine EP Impurity I HCl, also known as (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . This compound is an impurity found in cimetidine, a histamine H2 receptor antagonist used to inhibit stomach acid production . This compound is primarily used in analytical method development, method validation, and quality control applications for pharmaceutical products .
Preparation Methods
The synthesis of Cimetidine EP Impurity I HCl involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde.
Ethylation: The imidazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The ethylated imidazole is hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Hydrochloride Formation: Finally, the hydroxymethylated product is treated with hydrochloric acid to form the hydrochloride salt of Cimetidine EP Impurity I.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Cimetidine EP Impurity I HCl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers or esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, alcohols, carboxylic acids.
Major products formed from these reactions include carboxylic acids, imidazoline derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Cimetidine EP Impurity I HCl has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for cimetidine and its impurities.
Quality Control: It is employed in quality control testing of pharmaceutical products to ensure the purity and potency of cimetidine formulations.
Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of cimetidine and its impurities.
Chemical Synthesis: It serves as an intermediate in the synthesis of other imidazole derivatives and related compounds.
Mechanism of Action
Cimetidine EP Impurity I HCl exerts its effects by interacting with histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By binding to these receptors, it blocks the action of histamine, thereby inhibiting gastric acid secretion . This mechanism is similar to that of cimetidine, the parent compound, which is used to treat conditions such as gastroesophageal reflux disease and peptic ulcers .
Comparison with Similar Compounds
Cimetidine EP Impurity I HCl can be compared with other similar compounds, including:
Cimetidine: The parent compound, used as a histamine H2 receptor antagonist.
Cimetidine Impurity A: Another impurity found in cimetidine, with a different chemical structure and properties.
Cimetidine Impurity B: A related impurity with distinct analytical characteristics.
The uniqueness of this compound lies in its specific structure, which includes an ethyl group and a hydroxymethyl group attached to the imidazole ring. This structure differentiates it from other impurities and contributes to its distinct chemical and pharmacological properties .
Properties
CAS No. |
38603-74-6 |
---|---|
Molecular Formula |
C6H11N2OCl |
Molecular Weight |
162.62 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.